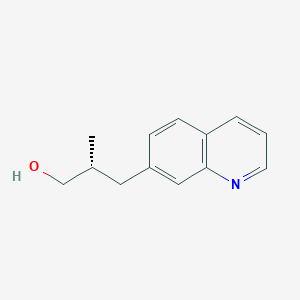
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol, also known as JNJ-47965567, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit interesting pharmacological properties.
Mécanisme D'action
The mechanism of action of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol involves the inhibition of the protein kinase CK1δ. This leads to the stabilization of PERIOD proteins, which are involved in the regulation of circadian rhythms. By stabilizing these proteins, (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol can help to restore normal circadian rhythms and alleviate circadian rhythm disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol are related to its activity as a CK1δ inhibitor. By inhibiting this protein kinase, (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol can help to stabilize PERIOD proteins and restore normal circadian rhythms. This can have a range of physiological effects, including improved sleep quality, reduced fatigue, and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol for lab experiments is its high selectivity for CK1δ. This makes it a useful tool for studying the role of this protein kinase in circadian rhythms and other biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol. One area of interest is the development of more potent and selective CK1δ inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's effects on other biological processes beyond circadian rhythms, such as cell proliferation and apoptosis. Additionally, there may be potential applications for (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol in the treatment of other diseases and disorders beyond circadian rhythm disorders.
Méthodes De Synthèse
The synthesis of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol involves the reaction of 2-methylquinoline-3-carboxylic acid with (R)-1-phenylethylamine in the presence of a coupling reagent such as EDCI or DCC. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit potent and selective activity against the protein kinase CK1δ, which is involved in the regulation of circadian rhythms. This makes it a potential candidate for the treatment of circadian rhythm disorders such as jet lag and shift work disorder.
Propriétés
IUPAC Name |
(2R)-2-methyl-3-quinolin-7-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)7-11-4-5-12-3-2-6-14-13(12)8-11/h2-6,8,10,15H,7,9H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSCFFYSFQQQEO-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=CC=N2)C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=CC=N2)C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


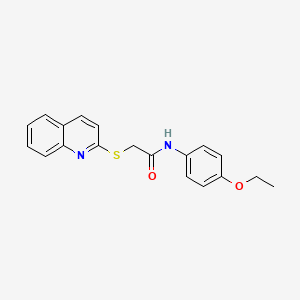
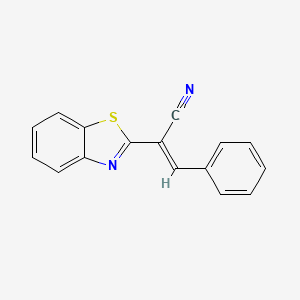
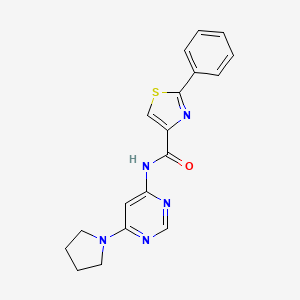
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2895034.png)
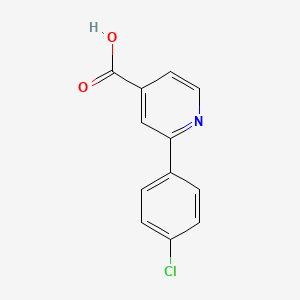
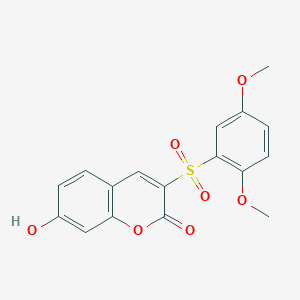
![N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B2895037.png)
![8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2895038.png)
![4,6,7,8-Tetrahydro-3H-pyrrolo[2,1-c][1,2,4,6]thiatriazine 2,2-dioxide](/img/structure/B2895040.png)
![N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2895046.png)
![ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2895047.png)
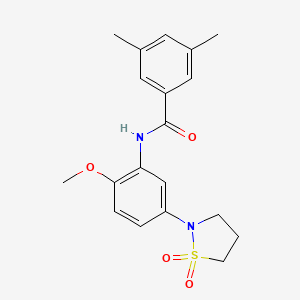
![3-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2895049.png)